

Application Notes and Protocols for SDZ 220-040

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Compound of Interest

Compound Name: SDZ 220-040

Cat. No.: B067422

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Introduction

SDZ 220-040 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.^[1] As a critical component of excitatory neurotransmission in the central nervous system, the NMDA receptor is implicated in numerous physiological and pathological processes, including synaptic plasticity, learning, memory, and neurodegenerative diseases. These application notes provide detailed protocols for the preparation of a stock solution of **SDZ 220-040** for in vitro and in vivo research applications.

Chemical and Physical Properties

A summary of the key quantitative data for **SDZ 220-040** is presented in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₆ Cl ₂ NO ₆ P	[1][2]
Molecular Weight	420.18 g/mol	[1][3]
Appearance	Solid	[1]
Solubility	Soluble in DMSO (up to 100 mM)	[4][5]
Purity	≥98%	[6]
CAS Number	174575-40-7	[1]

Experimental Protocols

Materials:

- **SDZ 220-040** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Protocol for Preparing a 10 mM Stock Solution:

- Preparation: Work in a clean, designated area, such as a chemical fume hood, to avoid contamination and ensure safety.
- Weighing: Accurately weigh out 1 mg of **SDZ 220-040** powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

- Solvent Addition: Based on the molecular weight of 420.18 g/mol , calculate the volume of DMSO required to achieve a 10 mM concentration.
 - $\text{Volume (L)} = (\text{Mass (g)} / \text{Molecular Weight (g/mol)}) / \text{Concentration (mol/L)}$
 - $\text{Volume (}\mu\text{L)} = (0.001 \text{ g} / 420.18 \text{ g/mol}) / 0.01 \text{ mol/L} * 1,000,000 \mu\text{L/L} \approx 238 \mu\text{L}$
 - Add 238 μL of anhydrous DMSO to the microcentrifuge tube containing the **SDZ 220-040** powder.
- Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
- Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.^[1]
 - For long-term storage (up to 6 months), store the aliquots at -80°C .^[1]
 - For short-term storage (up to 1 month), store at -20°C .^[1]
 - Crucially, protect the stock solution from light.^[1]

Note on Aqueous Solutions:

SDZ 220-040 is only slightly soluble in aqueous solutions (0.1-1 mg/ml).^[7] For experiments requiring an aqueous buffer, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the desired aqueous buffer immediately before use. Be aware that high concentrations of DMSO may have effects on some biological systems.

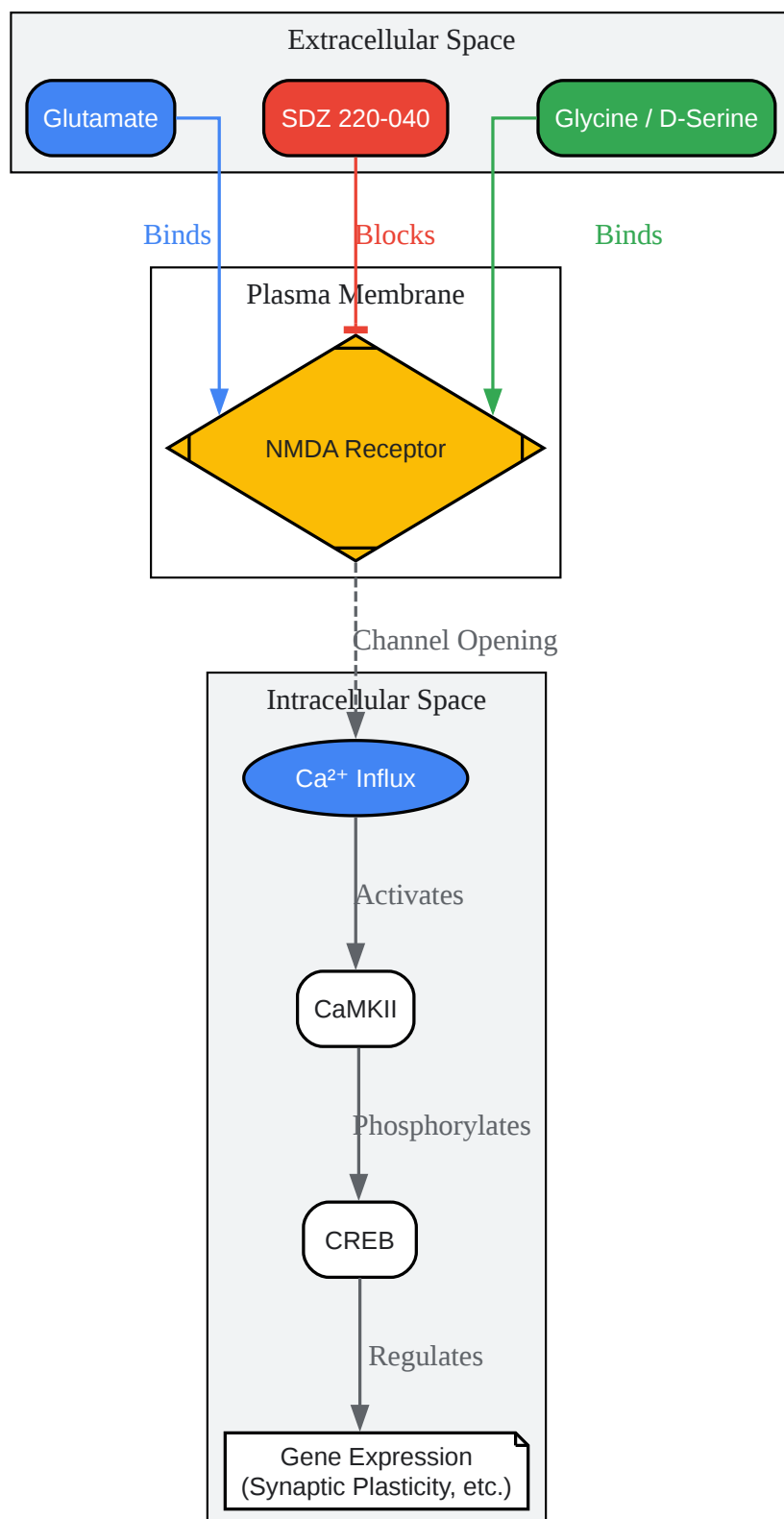
Signaling Pathway

Mechanism of Action:

SDZ 220-040 acts as a competitive antagonist at the glutamate binding site of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.^[8] Upon activation, and with

sufficient membrane depolarization to relieve the voltage-dependent magnesium (Mg^{2+}) block, the channel opens, allowing the influx of cations, most notably calcium (Ca^{2+}).^[1] This influx of Ca^{2+} acts as a second messenger, initiating a cascade of downstream signaling events.

The diagram below illustrates the NMDA receptor signaling pathway and the point of inhibition by **SDZ 220-040**.



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